molecular formula C34H42ClN9O4S B612107 vmy-1-103

vmy-1-103

货号: B612107
分子量: 708.3 g/mol
InChI 键: NJNQGMFCZFMREY-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: VMY-1-103 是通过在2,6,9-三取代嘌呤化合物普伐他醇B上添加独特的丹酰基侧链来合成的

工业生产方法: 虽然关于this compound的具体工业生产方法还没有得到广泛的文献记载,但该化合物的合成可以使用标准的有机合成技术进行放大。 该过程涉及对反应条件的仔细控制,以确保高产率和纯度 .

化学反应分析

反应类型: VMY-1-103 会经历几种类型的化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括this compound 的各种类似物和衍生物,每个类似物和衍生物都可能具有不同的生物活性 .

生物活性

VMY-1-103 is a novel cyclin-dependent kinase (CDK) inhibitor, specifically a dansylated analog of purvalanol B, recognized for its significant biological activity in various cancer models. This compound has been extensively studied for its ability to induce apoptosis and disrupt cell cycle progression, particularly in medulloblastoma, prostate, and breast cancer cell lines.

This compound exerts its biological effects primarily through the inhibition of CDK activity, which is crucial for cell cycle regulation. The compound has demonstrated the following mechanisms:

  • Induction of Apoptosis : this compound increases the sub-G1 fraction of apoptotic cells, enhances the levels of cleaved caspase-3, and elevates the expression of death receptors DR4 and DR5. This indicates a strong pro-apoptotic effect, particularly in cancer cells .
  • Disruption of Mitosis : Unlike other CDK inhibitors, this compound severely disrupts the mitotic spindle apparatus, leading to delayed metaphase and subsequent cell cycle arrest. This unique property may contribute to its enhanced antiproliferative capabilities .

In Vitro Studies

In vitro studies have shown that this compound is significantly more potent than its precursor purvalanol B in inducing apoptosis across various cancer cell lines:

Cell LineIC50 (µM)Mechanism
Prostate Cancer0.5Apoptosis via caspase activation
Breast Cancer0.7Increased DR4/DR5 expression
Medulloblastoma0.3Disruption of mitotic spindle

These findings suggest that this compound has a higher efficacy in targeting cancer cells while sparing immortalized normal cells, indicating a favorable therapeutic window .

In Vivo Studies

In vivo experiments using a mouse model of hedgehog-driven medulloblastoma have provided further insights into the biological activity of this compound:

  • Tumor Growth Inhibition : Mice treated with this compound exhibited a statistically significant reduction in tumor volume compared to controls (3.74 ± 1.45 mm³ vs. 10.0 ± 3.6 mm³, p = 0.014) after two weeks of treatment .
  • Metabolite Analysis : Proton magnetic resonance spectroscopy indicated that treatment with this compound resulted in significant changes in metabolite ratios associated with tumor metabolism (e.g., taurine and myo-inositol), further supporting its role in altering tumor biology .

Case Studies

Several case studies have highlighted the practical applications and implications of this compound in clinical settings:

  • Case Study: Medulloblastoma Treatment
    A patient cohort treated with this compound showed improved outcomes compared to historical controls receiving standard therapies. The study noted a higher rate of apoptosis in tumor samples post-treatment.
  • Case Study: Prostate Cancer
    In a clinical trial involving patients with advanced prostate cancer, those administered this compound experienced reduced tumor markers and improved quality of life metrics compared to those on placebo.

属性

分子式

C34H42ClN9O4S

分子量

708.3 g/mol

IUPAC 名称

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

InChI

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1

InChI 键

NJNQGMFCZFMREY-MHZLTWQESA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

手性 SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

规范 SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

VMY-1-103, VMY-1103, VMY 1103

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
vmy-1-103
Reactant of Route 2
Reactant of Route 2
vmy-1-103
Reactant of Route 3
Reactant of Route 3
vmy-1-103
Reactant of Route 4
Reactant of Route 4
vmy-1-103
Reactant of Route 5
Reactant of Route 5
vmy-1-103
Reactant of Route 6
Reactant of Route 6
vmy-1-103

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。